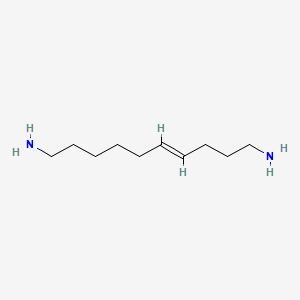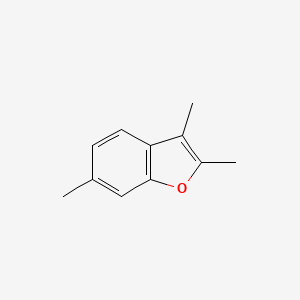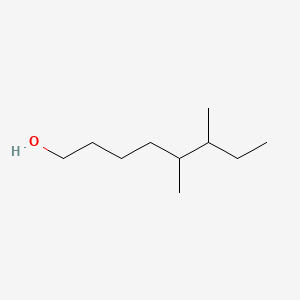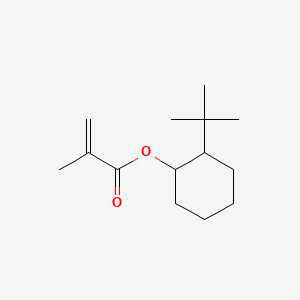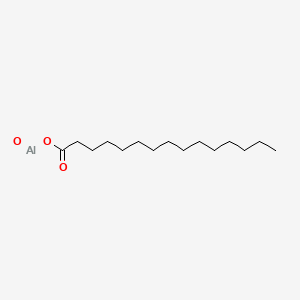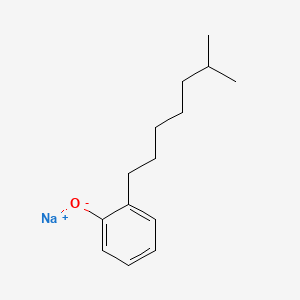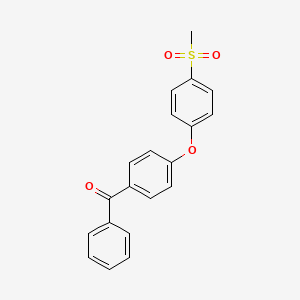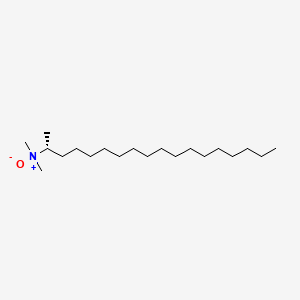
Mercury(1+) ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Mercury(1+) ethyl sulphate typically involves the reaction of ethyl alcohol with mercury(II) sulfate under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate ethyl sulfate, which then reacts with mercury ions to form the final product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Mercury(1+) ethyl sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form mercury(II) compounds. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to elemental mercury using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) sulfate, while reduction produces elemental mercury.
Applications De Recherche Scientifique
Mercury(1+) ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, especially in the context of mercury detoxification.
Mécanisme D'action
The mechanism of action of Mercury(1+) ethyl sulphate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The compound’s high affinity for sulfhydryl groups makes it a potent inhibitor of enzymes that rely on these groups for their catalytic activity .
Comparaison Avec Des Composés Similaires
Mercury(1+) ethyl sulphate can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury. While all these compounds share the presence of a mercury-carbon bond, they differ in their chemical properties and biological effects:
Methylmercury (CH₃Hg⁺): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with a shorter half-life in biological systems.
Dimethylmercury ((CH₃)₂Hg): Extremely toxic and volatile, used primarily in research settings.
Propriétés
Numéro CAS |
71720-55-3 |
|---|---|
Formule moléculaire |
C2H5HgO4S |
Poids moléculaire |
325.72 g/mol |
Nom IUPAC |
ethyl sulfate;mercury(1+) |
InChI |
InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
Clé InChI |
XSAODWINFUJGBE-UHFFFAOYSA-M |
SMILES canonique |
CCOS(=O)(=O)[O-].[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


